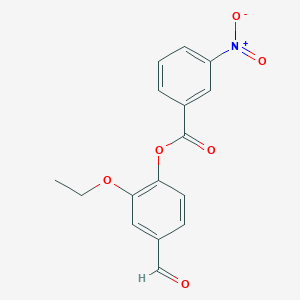

2-Ethoxy-4-formylphenyl 3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various steps. For instance, a biologically active 1,2,4-triazole Schiff base was obtained through condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . Another approach involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Wissenschaftliche Forschungsanwendungen

Chromogenic Indicators and Cell Viability 2-Ethoxy-4-formylphenyl 3-nitrobenzoate and its derivatives have been explored for various applications, including their role in developing chromogenic indicators for biological research. For instance, a water-soluble disulfonated tetrazolium salt, which is structurally related to the subject compound, has been synthesized and used as a chromogenic indicator for NADH as well as a cell viability indicator in proliferation assays. This application underscores the potential of such compounds in bioanalytical chemistry, offering a sensitive method to detect NADH levels and assess cell health (Ishiyama et al., 1997).

Rate Mechanism and Electronic Effects Another aspect of research focuses on the effect of substituents, like the ethoxy and nitro groups, on the reaction mechanisms and rates in organic synthesis. Studies have examined how these groups influence the behavior of compounds under various conditions, offering insights into their reactivity and potential applications in synthetic organic chemistry (Um et al., 2005).

NMR and DFT Studies Furthermore, compounds similar to this compound have been subjects of NMR and DFT studies to elucidate their structural and electronic properties. Such research provides a deeper understanding of the molecule's behavior in solution and its interactions, which is crucial for designing new materials and drugs (Szczeciński et al., 2006).

Environmental Stability and Degradation The influence of nitro groups on the stability and degradation of compounds is another area of interest. Studies in this domain help in understanding the environmental fate of such compounds and their potential uses in materials science, particularly in developing polymers with specific degradation profiles or stability requirements (Blinco et al., 2008).

Catalysis and Chemical Reductions Research also extends to the catalytic applications of compounds bearing nitrobenzoate groups. For instance, ruthenium-catalyzed reductions of nitroarenes to aminoarenes using formic acid have been demonstrated, showcasing the utility of such compounds in synthetic chemistry and the production of industrially relevant amines (Watanabe et al., 1984).

Synthesis and Antimicrobial Activity Additionally, the synthesis and characterization of metal complexes with ligands derived from this compound have shown antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Al-Alzawi et al., 2023).

Wirkmechanismus

Target of Action

Compounds with similar structures are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .

Mode of Action

Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds with nitro groups are often involved in reactions where the nitro group is reduced to an amine .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. If the compound undergoes reduction to form an amine, this could potentially affect a variety of biochemical pathways, depending on the specific context .

Result of Action

The molecular and cellular effects of “2-Ethoxy-4-formylphenyl 3-nitrobenzoate” would depend on its specific targets and mode of action. As mentioned above, if it’s involved in reactions where the nitro group is reduced to an amine, this could potentially have a variety of effects, depending on the context .

Eigenschaften

IUPAC Name |

(2-ethoxy-4-formylphenyl) 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-2-22-15-8-11(10-18)6-7-14(15)23-16(19)12-4-3-5-13(9-12)17(20)21/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLSBFWRRNEZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)

![(3As,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2966479.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide](/img/structure/B2966483.png)

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)

![2-Chloro-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2966489.png)

![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B2966494.png)